2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance. One common method is the reaction of 2-aminobenzenethiol with 4-ethoxybenzaldehyde under acidic conditions to form the benzothiazole ring . This intermediate is then reacted with 4-methylacetophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth and replication . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Methylbenzothiazole: Similar in structure but lacks the ethoxy group, resulting in different biological activities.
2-(4-Ethoxyphenyl)benzothiazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Uniqueness
2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-15-5-4-6-16-17(15)20-18(23-16)19-11-14(21)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUVRMXKGQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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